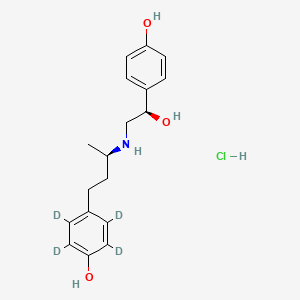

Butopamine-d4 Hydrochloride

Descripción

Significance of Deuterated Analogues as Research Probes

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, are particularly significant research probes. acs.org This substitution can lead to a stronger chemical bond (C-D vs. C-H), a phenomenon that can slow down metabolic reactions where the cleavage of this bond is a rate-determining step. assumption.eduinformaticsjournals.co.in This is known as the kinetic isotope effect (KIE). assumption.edu By strategically placing deuterium atoms on a molecule, scientists can enhance its metabolic stability, leading to a longer biological half-life and potentially improved pharmacokinetic profiles. symeres.cominformaticsjournals.co.inresearchgate.net

Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry (MS). researchgate.net An ideal internal standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer due to its higher mass. bioanalysis-zone.com Because deuterated analogues have nearly identical chemical and physical properties to their non-deuterated counterparts, they can be used to accurately quantify the concentration of the target compound in complex biological matrices, correcting for variations in sample extraction and signal intensity. wuxiapptec.com

Historical Context and Evolution of Isotopic Labeling Methodologies in Biochemical and Pharmacological Research

The use of isotopes as tracers in biological research has a rich history. The concept of isotopes was first physically evidenced in the early 20th century, showing that elements could exist in forms with different atomic weights but identical chemical properties. nih.gov The discovery of deuterium in 1931 by Harold Urey and his colleagues opened the door for its use in scientific studies. bioscientia.de Early research in the mid-20th century demonstrated that deuteration could decrease the rate of biotransformation of compounds. researchgate.net

Initially, radioactive isotopes were widely used, but the development of sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has propelled the use of stable isotopes. nih.govnih.gov In recent decades, techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have revolutionized proteomics by allowing for the quantitative comparison of protein abundances between different cell states. nih.gov The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, validating the "deuterium switch" approach and stimulating a surge of interest in the development of deuterated pharmaceuticals. bioscientia.denih.govwikipedia.org

Role of Specific Deuteration (d4) in Mitigating Isotope Effects and Enhancing Analytical Precision

The specific incorporation of four deuterium atoms (a "d4" label) serves a critical role in enhancing analytical precision, particularly in quantitative mass spectrometry. While the kinetic isotope effect can be exploited to alter metabolism, the primary goal for a d4-labeled internal standard is to provide a clear mass shift for detection without significantly altering the molecule's chromatographic behavior. msacl.org

Adding four mass units creates a distinct signal for the internal standard that is easily resolved from the unlabeled analyte and from naturally occurring isotopes (M+1, M+2). researchgate.netresearchgate.net This level of deuteration is often sufficient to move the isotopic signature of the standard away from that of the analyte, preventing signal overlap or "isotopic scrambling," which is crucial for accurate quantification. reddit.com Compounds like Dopamine-d4 and Tryptamine-d4 are widely used as internal standards for the precise measurement of their endogenous counterparts in biological fluids. researchgate.netcaymanchem.comlgcstandards.com The use of a d4-labeled standard like Butopamine-d4 Hydrochloride allows for the creation of robust and reliable bioanalytical methods, essential for pharmacokinetic studies and clinical diagnostics. wuxiapptec.comsynzeal.com

Overview of Research Paradigms Advanced by Stable Isotope-Labeled Compounds within Adrenergic and Related Neurotransmitter Systems

The study of adrenergic and related neurotransmitter systems has been significantly advanced by the use of stable isotope-labeled compounds. The quantification of catecholamines (e.g., dopamine, norepinephrine) and their metabolites in plasma and urine is crucial for diagnosing neuroendocrine tumors such as pheochromocytoma. researchgate.netscielo.br

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity. scielo.brmdpi.com The accuracy of these methods relies heavily on the use of deuterated internal standards. scielo.br For instance, Dopamine-d4 (DA-d4) is routinely used to quantify dopamine levels. researchgate.netresearchgate.net By infusing labeled precursors like D3-L-dopa, researchers can trace the synthesis and turnover rates of dopamine and norepinephrine in specific brain regions, such as the hypothalamus, providing critical insights into neurotransmitter dynamics. nih.gov The use of these labeled compounds allows for the development of highly accurate diagnostic tests and facilitates research into the fundamental biology of neurotransmitter systems. mdpi.commdpi.com this compound fits within this paradigm as a tool for researchers studying the adrenergic system, likely serving as a high-fidelity internal standard for quantifying Butopamine or structurally similar compounds.

Research Data on this compound

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl-1,1,2,2-d4]phenol;hydrochloride |

| Molecular Formula | C₁₈H₂₀D₄ClNO₃ |

| Molecular Weight | 341.87 g/mol |

| CAS Number | 1346600-56-3 |

| Appearance | Not specified |

| Purity | Typically ≥95% |

Data sourced from available chemical supplier information.

Table 2: Mass Comparison of Butopamine and Butopamine-d4

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference (amu) |

|---|---|---|---|

| Butopamine (Parent) | C₁₈H₂₃NO₃ | 301.38 | N/A |

| Butopamine-d4 | C₁₈H₁₉D₄NO₃ | 305.40 | +4.02 |

Molecular weights are for the free base form for direct comparison. The addition of four deuterium atoms results in a significant mass shift, ideal for mass spectrometry-based quantification.

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Butopamine |

| Carbon-13 |

| Carbon-¹² |

| Deuterium |

| Deutetrabenazine |

| Dopamine |

| Dopamine-d4 |

| D3-L-dopa |

| Hydrogen |

| Nitrogen-14 |

| Nitrogen-15 |

| Norepinephrine |

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1/i4D,5D,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGSLSLUFMZUMK-XRCGHFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC[C@@H](C)NC[C@@H](C2=CC=C(C=C2)O)O)[2H])[2H])O)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in the Synthesis and Characterization of Deuterated Pharmaceuticals

Strategies for Site-Specific Deuterium Incorporation in Complex Organic Molecules

The introduction of deuterium at specific molecular positions is a key challenge in the synthesis of deuterated pharmaceuticals. nih.gov The development of selective and efficient methods is crucial, especially for complex molecules like adrenergic ligands, where the position of deuteration can significantly impact the desired therapeutic effect. marquette.eduresearchgate.net

Deuteration Techniques for Analogues of Adrenergic Ligands

Analogues of adrenergic ligands, such as Butopamine, are crucial for studying receptor interactions and developing new therapeutic agents. nih.govnih.gov The synthesis of their deuterated versions often involves multi-step processes that utilize deuterated starting materials or reagents. For instance, the synthesis of deuterated amines, a common feature in adrenergic ligands, can be achieved through various methods, including the use of deuterated reducing agents or by employing domino reactions with deuterated precursors. rsc.orgnih.gov

A common strategy involves the use of commercially available, simple deuterated building blocks like deuterium gas (D2), deuterated solvents (e.g., D2O, CDCl3), or deuterated reagents (e.g., sodium borodeuteride, lithium aluminum deuteride). nih.gov These can be incorporated into the molecular scaffold at various stages of the synthesis. For example, in the synthesis of a molecule like Dopamine-d4, a related catecholamine, deuteration is achieved on the ethylamine side chain. caymanchem.comnih.gov

Recent advancements have focused on developing more versatile and metal-free methods for the selective deuteration of amines. rsc.orgnih.gov One such approach involves the treatment of ynamides with a mixture of triflic acid and a deuterated silane, allowing for the controlled incorporation of deuterium at the α and/or β positions relative to the nitrogen atom. rsc.orgnih.gov This method offers a high degree of selectivity and is applicable to a broad range of amine-containing molecules.

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment

Following the synthesis of a deuterated compound, it is imperative to verify the level of deuterium incorporation and confirm its precise location within the molecule. nih.gov High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this purpose. researchgate.netcarlroth.com

High-Resolution Mass Spectrometry for Deuterium Enrichment Verification

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition and precise mass of a molecule. researchgate.netmdpi.com It can readily distinguish between the deuterated and non-deuterated versions of a compound due to the mass difference between hydrogen and deuterium. researchgate.net

In the analysis of Butopamine-d4 Hydrochloride, HRMS would be used to confirm the presence of the d4-isotopologue and to quantify the percentage of deuterium enrichment. shimadzu.comeurofinsus.com The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers allows for the separation of isotopic peaks that are very close in mass-to-charge ratio (m/z). researchgate.netmdpi.com This enables the accurate determination of the isotopic distribution and ensures that the desired level of deuteration has been achieved. For example, a product catalog for a related compound, Dopamine-d4, specifies a deuterium incorporation of ≥99% for d1-d4 forms. caymanchem.com

| Analytical Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, elemental composition, and isotopic distribution. | Confirms the successful incorporation of four deuterium atoms and quantifies the percentage of deuteration. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the exact position of deuterium atoms within the molecule. | Verifies that deuteration has occurred at the intended sites on the butopamine molecule. |

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination

In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the site of deuteration. Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei, providing a spectrum that shows signals only for the deuterated positions. chemrxiv.org

Quantitative Analytical Methodologies Utilizing Deuterated Internal Standards in Biomedical Research

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity. annlabmed.org The development of a robust LC-MS/MS assay is a meticulous process involving the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. sepscience.com For compounds like butopamine, which exist at very low concentrations in biological fluids, a highly reliable method is essential. researchgate.net The validation of these assays, often following guidelines from regulatory agencies like the FDA, ensures that the method is fit for its intended purpose, producing precise and accurate results. kcasbio.comnih.govnih.gov A stable isotope-labeled internal standard (SIL-IS) like Butopamine-d4 Hydrochloride is considered the "gold standard" and is critical for the success of these validations, primarily by compensating for variability in sample extraction, injection volume, and especially, matrix effects. kcasbio.comscispace.comaptochem.com

Optimization of Chromatographic Separation for Butopamine and its Deuterated Analogues

The goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and baseline separation of the analyte from endogenous interferences. researchgate.net For polar compounds like butopamine and other catecholamines, several types of stationary phases are employed. While traditional C18 reversed-phase columns are widely used, alternative chemistries such as Pentafluorophenyl (PFP) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns often provide superior retention and resolution for these difficult-to-retain analytes. researchgate.netnih.govhpst.cz

Mobile phase composition, including organic solvent (e.g., methanol or acetonitrile) and additives like ammonium formate or formic acid, is carefully adjusted to optimize peak shape and ionization efficiency. nih.gov A gradient elution, where the mobile phase composition is changed over the course of the analytical run, is typically necessary to separate butopamine from other matrix components. hpst.cz

A critical consideration when using deuterated standards is the potential for a chromatographic shift, known as the "deuterium isotope effect," where the deuterated analogue may elute slightly earlier or later than the unlabeled analyte. scispace.comwaters.comcdc.gov While heavy atom isotopes (¹³C, ¹⁵N) cause negligible shifts, the increased bond strength of C-D versus C-H bonds can alter the molecule's hydrophobicity enough to cause partial or full separation on high-resolution columns. waters.comcdc.gov If this separation is significant, the analyte and internal standard may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement and compromising the accuracy of quantification. waters.comcdc.gov Therefore, a key aspect of method development is to select chromatographic conditions that ensure the co-elution of butopamine and this compound. aptochem.com

Table 1: Typical Chromatographic Conditions for Catecholamine Analysis

| Parameter | Condition 1 | Condition 2 |

| Analytical Column | PFP (Pentafluorophenyl), 2.1 x 100 mm, 2.7 µm | HILIC, 2.1 x 150 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Gradient | 5% to 95% B over 5 minutes | 90% to 50% B over 4 minutes |

| Column Temperature | 40 °C | 35 °C |

This table presents example conditions based on published methods for similar analytes and serves as a general guide. researchgate.nethpst.cz

Tandem Mass Spectrometry Parameters for Highly Selective Detection and Quantification

Tandem mass spectrometry provides exceptional selectivity by monitoring a specific fragmentation reaction for the analyte of interest. In this technique, the mass spectrometer is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte, fragment it, and then detect a specific product ion. This precursor-to-product ion relationship is known as a Multiple Reaction Monitoring (MRM) transition. lenus.ie

For an LC-MS/MS assay, at least two MRM transitions are typically monitored for each analyte—one for quantification (quantifier) and one for confirmation (qualifier). eurl-pesticides.eu The ratio of these two transitions should be constant across all samples and standards, providing an additional layer of certainty in the identification. eurl-pesticides.eu The instrument parameters, such as collision energy and cone voltage, are optimized for each transition to maximize signal intensity. nih.govresearchgate.net

This compound is designed to have the same fragmentation pattern as butopamine, but its precursor and product ions will have a mass-to-charge ratio (m/z) that is 4 Daltons higher. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical behavior ensures accurate quantification. aptochem.com

Table 2: Representative MRM Transitions for a Catecholamine (Dopamine) and its d4-Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Dopamine | 154.1 | 137.1 | Quantifier |

| Dopamine | 154.1 | 91.1 | Qualifier |

| Dopamine-d4 | 158.1 | 141.1 | Quantifier |

| Dopamine-d4 | 158.1 | 95.1 | Qualifier |

This table provides representative MRM transitions for dopamine and its d4-labeled internal standard to illustrate the principle. hpst.cz Specific transitions for Butopamine and this compound would be determined experimentally during method development.

Matrix Effect Compensation and Assay Robustness Using this compound

The "matrix effect" is a major challenge in LC-MS/MS bioanalysis and refers to the alteration of an analyte's ionization efficiency by co-eluting components from the biological sample (e.g., salts, lipids, proteins). waters.comnih.gov This can lead to either ion suppression or enhancement, causing significant inaccuracies in quantification. nih.gov The matrix effect is often variable between different samples and different sources of biological matrix, compromising assay robustness. kcasbio.com

The primary value of a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. clearsynth.comtandfonline.com Because this compound has virtually identical physicochemical properties to butopamine, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. aptochem.comnih.gov

By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized. nih.gov If the signal for both the analyte and the internal standard is suppressed by 30% in a particular sample, the ratio between them remains constant, leading to an accurate calculation of the analyte's concentration. This normalization is a key component of robust bioanalytical methods and is a primary reason why regulatory agencies strongly recommend the use of SIL-IS. kcasbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Deuterated Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. usp.br However, polar and non-volatile molecules like butopamine and other catecholamines cannot be analyzed directly by GC-MS. koreascience.krresearchgate.net They must first be chemically modified in a process called derivatization to increase their volatility and thermal stability. koreascience.krresearchgate.net

Common derivatization strategies for catecholamines include acylation or silylation, which target the hydroxyl and amine groups. koreascience.krnih.gov For example, a two-step reaction might involve silylating the hydroxyl groups with N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) followed by acylation of the amine group with N-methyl-bis(heptafluorobutyramide) (MBHFBA). koreascience.krresearchgate.net The resulting derivative is sufficiently volatile for GC separation and subsequent MS analysis.

In this context, this compound would serve as the internal standard. It would undergo the same derivatization reactions as the unlabeled butopamine. The use of a deuterated standard is crucial here to control for any variability or incomplete reactions during the derivatization steps, in addition to correcting for variations in the GC-MS analysis itself. koreascience.kr While effective, GC-MS methods for catecholamines are often more complex and time-consuming than LC-MS/MS due to the additional derivatization steps. ijbm.org

Multi-Attribute Monitoring and Quantitative Imaging with Deuterated Probes

Beyond traditional quantitative analysis in homogenized samples, deuterated probes are enabling advanced applications in biomedical research, including quantitative mass spectrometry imaging (QMSI). nih.govnih.gov Techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can map the distribution of molecules directly in tissue sections with high spatial resolution. nih.govacs.org

In these imaging experiments, a deuterated standard can be used to achieve absolute quantification. acs.org For instance, a known concentration of a deuterated standard, like Butopamine-d4, could be sprayed uniformly over a tissue section. acs.org By comparing the signal intensity of the endogenous analyte to the signal of the deuterated standard in each pixel of the resulting image, a quantitative map of the analyte's distribution across the tissue can be generated. acs.org This approach corrects for spatial variations in ionization efficiency across the heterogeneous tissue surface, which is a major challenge in QMSI. nih.gov

This ability to visualize the precise location and concentration of a compound within cellular structures or specific tissue regions provides invaluable information for understanding drug distribution and metabolism at a microscopic level. nih.govresearchgate.net

Evaluation of Deuterated Internal Standard Selection Criteria

The selection of an appropriate deuterated internal standard is critical for developing a reliable quantitative assay. While this compound is an ideal standard for butopamine analysis, its design and use are guided by several key principles that apply to all deuterated standards. The goal is to have a standard that perfectly mimics the analyte's behavior while being clearly distinguishable by the mass spectrometer. lgcstandards.comcerilliant.com

Key criteria for selecting a deuterated internal standard include:

Isotopic Purity: The internal standard should have very low levels of the unlabeled analyte. High isotopic purity ensures that the standard does not contribute to the analyte's signal, which is especially important for measuring low concentrations. lgcstandards.comcerilliant.com

Sufficient Mass Difference: A mass increase of at least 3 Daltons (Da) is generally recommended to avoid interference from the natural isotopic abundance of the unlabeled analyte. aptochem.comtandfonline.com Butopamine-d4, with a +4 Da shift, meets this criterion.

Stability of Isotopic Labels: The deuterium atoms must be placed on positions in the molecule that are not susceptible to back-exchange with hydrogen from the solvent or matrix. hilarispublisher.com Labels on hydroxyl (-OH) or amine (-NH) groups are unstable. Deuterium should be placed on stable carbon-hydrogen bonds away from acidic protons to prevent loss of the label during sample preparation and analysis. hilarispublisher.com

Co-elution: As discussed previously, the ideal internal standard co-elutes perfectly with the analyte to ensure it experiences the same matrix effects. aptochem.comwaters.com

Fragmentation Pattern: The labeled standard should ideally retain the label on the fragment ions used for quantification to ensure the highest specificity. cerilliant.com

Table 3: Summary of Selection Criteria for Deuterated Internal Standards

| Criteria | Rationale | Recommendation |

| Mass Difference | To prevent isotopic crosstalk from the analyte. | ≥ 3 Da mass shift from the unlabeled analyte. tandfonline.com |

| Isotopic Purity | To avoid artificially inflating the analyte signal. | Unlabeled species should be <0.1% of the standard. |

| Label Position | To prevent loss of label via H/D exchange. | Place on stable C-H bonds, not on heteroatoms (O, N) or acidic carbons. hilarispublisher.com |

| Chromatography | To ensure identical exposure to matrix effects. | Must co-elute with the analyte under final chromatographic conditions. waters.com |

| Molar Ratio | To maintain linearity and avoid detector saturation. | Should be added at a concentration similar to the expected analyte concentration. lgcstandards.com |

Adherence to these criteria ensures that the selected deuterated internal standard, such as this compound, provides the highest possible level of accuracy and robustness to the quantitative analytical method. kcasbio.comcerilliant.com

Applications of Deuterated Compounds in in Vitro and Preclinical Pharmacological Research

Ligand-Receptor Interaction Dynamics and Affinity Studies

Deuteration can influence ligand-receptor interactions by altering the vibrational energy of chemical bonds, which can affect binding affinity and kinetics. This phenomenon, known as the binding isotope effect (BIE), provides a high-resolution tool to study the atomic details of how a ligand interacts with its receptor. nih.gov Changes in the vibrational state of a bond upon binding can favor either the light or heavy isotope, leading to a measurable isotope effect. nih.gov

The substitution of hydrogen with deuterium can create a stronger C-D bond compared to a C-H bond, a principle known as the kinetic isotope effect (KIE). researchgate.net This can influence the rate at which a ligand associates with or dissociates from its receptor. For adrenergic ligands like Butopamine, which is selective for β1- over β2-receptors and α1- over α2-receptors, this effect can be exploited. nih.govnih.gov While specific kinetic data for Butopamine-d4 Hydrochloride's binding to adrenergic receptors is not extensively published, the principles of KIE suggest that its dissociation rate (k_off) from the β1-adrenergic receptor might be slower than that of its non-deuterated counterpart.

Table 1: Adrenergic Receptor Binding Affinities of Dobutamine (a compound related to Butopamine) Data illustrates the receptor selectivity of the parent compound class.

| Receptor Subtype | Tissue Source | Radioligand | Dobutamine K D (μM) |

|---|---|---|---|

| β1 | Rat Heart | [³H]dihydroalprenolol | 2.5 |

| β2 | Rat Lung | [³H]dihydroalprenolol | 25.4 |

| α1 | Rat Heart | [³H]prazosin | 0.09 |

| α2 | Human Platelet | [³H]dihydroergocryptine | 9.3 |

Source: Adapted from research on Dobutamine's binding affinities. nih.govnih.gov

While Butopamine is primarily an adrenergic agonist, the potential for cross-reactivity with other G protein-coupled receptors (GPCRs), such as dopamine receptors, is an area of pharmacological interest. Studies have shown that some adrenergic receptor ligands can also interact with dopamine receptors and vice-versa. nih.gov The dopamine D4 receptor (D4R) is a key target for neuropsychiatric conditions, and developing selective ligands is a major goal. nih.govacs.org

Deuterated ligands can be instrumental in studying subtype selectivity. Subtle changes in binding affinity due to deuterium substitution can reveal differences in the binding pocket architecture between receptor subtypes like D2, D3, and D4. acs.org For instance, research on novel D4R-selective ligands has demonstrated that minor structural modifications can drastically alter selectivity. nih.govacs.org Using a deuterated compound like this compound in competitive binding assays against a panel of dopamine receptor subtypes could help to precisely map its selectivity profile and identify any potential off-target interactions.

Furthermore, deuteration can be a tool to investigate allosteric modulation. mdpi.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's response to the main agonist. The subtle energetic changes imparted by deuteration could potentially influence the conformation of an allosteric binding site, providing a method to probe the mechanics of allosteric regulation in receptors like the D4R.

Characterization of Adrenergic Receptor Binding Kinetics Utilizing Deuterated Agonists/Antagonists

Receptor Signaling Pathway Elucidation

Understanding how a ligand activates intracellular signaling cascades is fundamental to pharmacology. nih.govplos.org Deuterated compounds can serve as unique tools to probe these mechanisms by subtly altering the ligand-induced receptor conformation and its subsequent interaction with downstream signaling partners like G-proteins and β-arrestins.

Upon binding to the β1-adrenergic receptor, Butopamine initiates a signaling cascade, typically involving the activation of Gs protein and subsequent production of cyclic AMP (cAMP). The response of a cell to an agonist is a complex process involving multiple pathways. frontiersin.orgoatext.com

Introducing a deuterated analogue like this compound could lead to altered signaling outcomes. For example, a potential increase in receptor residence time due to the kinetic isotope effect might lead to a more sustained G-protein activation or, conversely, promote receptor desensitization and β-arrestin recruitment. researchgate.net Studies on other receptor systems have shown that the deficiency of certain modifications can alter cellular signaling pathways like STAT5, AKT, and ERK. nih.gov By comparing the downstream signaling profiles (e.g., cAMP accumulation, ERK phosphorylation) of Butopamine and Butopamine-d4 in cell-based assays, researchers can gain insights into how subtle changes in binding kinetics translate into functional cellular responses.

GPCRs can form complexes with other receptors, known as heteromers, which exhibit unique pharmacological and signaling properties. annualreviews.organnualreviews.org The heteromerization of adrenergic and dopamine receptors is of particular interest, as it represents a mechanism for cross-talk between these two critical neurotransmitter systems. annualreviews.org

A notable example is the heteromerization of β1-adrenergic and dopamine D4 receptors in the pineal gland, which is controlled by circadian rhythm and modulates melatonin synthesis. nih.gov In these complexes, dopamine can inhibit adrenergic receptor signaling. nih.gov Labeled ligands are crucial for studying these complexes using biophysical methods like Bioluminescence (BRET) and Fluorescence Resonance Energy Transfer (FRET). annualreviews.orgnih.gov While Butopamine-d4 is not fluorescently labeled, its use in conjunction with labeled antagonists or antibodies in competition assays can help characterize the binding properties of the individual protomers within the heteromer. The unique kinetic signature of a deuterated ligand could be used to probe how ligand binding to one receptor in the dimer allosterically modulates the other, providing a powerful tool to understand the function of these complex structures. annualreviews.org

In Vitro Cellular Signaling Responses to Deuterated Butopamine Analogues

High-Throughput Screening and Assay Development Using Isotopic Labels

In modern drug discovery, high-throughput screening (HTS) is essential for identifying new lead compounds from vast chemical libraries. scispace.comacs.org Stable isotope-labeled compounds, such as this compound, play a critical role in enhancing the accuracy and reliability of these screening assays, particularly those based on liquid chromatography-mass spectrometry (LC-MS). texilajournal.comkcasbio.com

The primary use of a deuterated compound like Butopamine-d4 in this context is as an ideal internal standard. cerilliant.comresearchgate.net In an LC-MS-based assay, the analyte (the compound being measured) and the deuterated internal standard co-elute, meaning they pass through the chromatography system at nearly the same time. texilajournal.com However, they are distinguishable by the mass spectrometer due to their mass difference. This co-elution allows the deuterated standard to accurately correct for variations in sample preparation, injection volume, and, most importantly, matrix effects—where other molecules in the sample can suppress or enhance the ionization of the analyte. kcasbio.comcerilliant.com

By adding a known amount of Butopamine-d4 to every sample in an HTS campaign designed to find new adrenergic ligands, researchers can quantify the binding or inhibition activity of thousands of test compounds with high precision and confidence. texilajournal.comslas.org This ensures that the data is robust and that potential hits are not missed due to assay variability, making deuterated standards indispensable for modern, quantitative bioanalysis. scispace.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Butopamine |

| Dobutamine |

| Epinephrine |

| Norepinephrine |

| Carazolol |

| (R,R)-fenoterol |

| [³H]dihydroalprenolol |

| [³H]prazosin |

| [³H]dihydroergocryptine |

| [³H]CGP-12177 |

Investigation of Metabolic Pathways and Biochemical Fate Using Stable Isotope Tracers

Elucidation of Enzymatic Biotransformation Mechanismsplos.orgopenaccessjournals.com

Biotransformation is a critical metabolic process, primarily occurring in the liver, that chemically alters xenobiotics to facilitate their excretion. nih.govmdpi.com This process involves a series of enzymatic reactions, and understanding these mechanisms is fundamental in drug development. nih.gov Butopamine-d4 Hydrochloride is instrumental in dissecting these enzymatic pathways.

The replacement of hydrogen with deuterium, a stable, non-radioactive isotope, can alter the rate of chemical reactions. juniperpublishers.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, enzymatic reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly for the deuterated compound. ru.nlismrm.org

When studying the metabolism of Butopamine-d4, the KIE can provide critical insights into the reaction mechanisms of metabolizing enzymes like the cytochrome P450 (CYP) superfamily. plos.org If a significant KIE is observed in the rate of formation of a particular metabolite, it indicates that C-H bond cleavage at the deuterated position is a rate-determining step in that biotransformation pathway. ru.nlnih.gov Conversely, the absence of a KIE suggests that C-H bond cleavage is not rate-limiting. plos.org This information is invaluable for understanding how a drug is processed and for predicting potential metabolic drug-drug interactions. nih.govplos.org

Table 1: Illustrative Kinetic Isotope Effect (KIE) on Butopamine Metabolism

| Compound | Metabolic Reaction | Catalyzing Enzyme (Hypothetical) | Relative Reaction Rate | Observed KIE (VH/VD) |

|---|---|---|---|---|

| Butopamine | N-dealkylation | CYP3A4 | 100% | 1.8 |

| Butopamine-d4 | N-dealkylation | CYP3A4 | 55.6% | |

| Butopamine | Aromatic Hydroxylation | CYP2D6 | 100% | 1.0 |

| Butopamine-d4 | Aromatic Hydroxylation | CYP2D6 | 100% |

A primary goal in preclinical studies is the identification and quantification of all significant metabolites of a drug candidate. nih.gov this compound is ideally suited for this purpose when used in conjunction with high-resolution mass spectrometry (HRMS). nih.govlcms.cz

In these "metabolite profiling" studies, the deuterated compound is incubated with in vitro systems (such as liver microsomes or hepatocytes) or administered to preclinical species. nih.gov Biological samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov The parent drug and its metabolites containing the deuterium label will appear as ion pairs in the mass spectrum, separated by a mass difference corresponding to the number of deuterium atoms (in this case, +4 mass units). This unique isotopic signature allows for the confident and rapid identification of all drug-related material, distinguishing it from the complex background of endogenous molecules. nih.gov This approach helps to build a comprehensive picture of the drug's metabolic fate. mdpi.com

Table 2: Expected Mass Shifts for Potential Butopamine Metabolites

Illustrative data showing the theoretical mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ of Butopamine and its d4-labeled counterpart, along with a hypothetical metabolite.

| Compound/Metabolite | Chemical Formula | m/z of Unlabeled Compound [M+H]+ | m/z of d4-Labeled Compound [M+H]+ | Mass Shift (Da) |

|---|---|---|---|---|

| Butopamine (Parent) | C18H23NO3 | 302.1751 | 306.1999 | +4.0248 |

| O-Glucuronide Metabolite | C24H31NO9 | 478.2021 | 482.2269 | +4.0248 |

Deuterium Isotope Effects on Enzyme Reaction Rates

In Vitro Cellular Uptake and Distribution Studiesmdpi.com

Understanding how a compound enters cells is crucial for determining its mechanism of action and potential for accumulation. lu.se In vitro studies using cultured cells (e.g., hepatocytes for liver metabolism or cardiomyocytes for cardiac effects) can elucidate the mechanisms of cellular uptake. nih.gov By treating cells with this compound, researchers can precisely measure its intracellular concentration over time. frontiersin.org

The stable isotope label is essential for accurately quantifying the compound within cell lysates using LC-MS, as it prevents confusion with any similar endogenous molecules. caymanchem.com These experiments can determine whether uptake is a passive process or involves active transport mechanisms. nih.gov By using specific inhibitors of cellular transporters, the pathways responsible for butopamine's entry into cells can be identified. nih.govnih.gov

Tracing of Biochemical Precursors and Metabolites in Defined Biological Systemsplos.org

This compound acts as a tracer, allowing scientists to follow its journey through specific biochemical pathways within a controlled biological system, such as an isolated perfused organ or a cell culture. ismrm.org After introducing the labeled compound, samples can be collected at various time points and analyzed to identify the sequence of metabolic transformations.

This technique provides a dynamic map of the metabolic cascade. For example, it can reveal the primary (Phase I) metabolites, such as products of oxidation or reduction, and subsequent secondary (Phase II) metabolites, like glucuronide or sulfate conjugates, which are formed to increase water solubility for excretion. nih.gov Tracking the appearance and disappearance of these deuterated metabolites over time clarifies the metabolic sequence and the rates of individual biotransformation steps. mdpi.com

Applications in Proteomics and Metabolomics Researchrevespcardiol.orgaging-us.com

In the broader fields of systems biology, proteomics (the study of proteins) and metabolomics (the study of metabolites) aim to provide a global view of cellular processes. nih.govfrontiersin.org In these complex analyses, accurate quantification is paramount. nih.gov

This compound serves as an ideal internal standard for targeted metabolomics studies that aim to quantify butopamine and its metabolites in biological samples. thermofisher.com By adding a known amount of the deuterated standard to a sample before analysis, any variations in sample preparation or mass spectrometer response can be normalized. nih.gov This ensures that the quantitative data is highly accurate and reproducible, which is critical for identifying subtle but significant metabolic changes associated with drug administration or disease states. nih.gov This high-quality quantitative data is essential for building reliable models of metabolic networks and understanding the systems-level impact of xenobiotics. frontiersin.org

Computational Chemistry and in Silico Modeling for Deuterated Compound Research

Molecular Dynamics Simulations of Deuterated Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, like Butopamine-d4, and its biological target. These simulations can reveal subtle changes in binding modes, conformational flexibility, and the surrounding water network that arise from isotopic substitution. While specific MD simulation data for Butopamine-d4 Hydrochloride is not publicly available, the principles of such studies on other deuterated compounds are well-established.

For instance, MD simulations can be employed to compare the binding stability of a deuterated ligand versus its non-deuterated counterpart. These simulations track the atomic movements over time, allowing for the calculation of binding free energies and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The slight increase in mass and altered vibrational properties of C-D bonds compared to C-H bonds can influence these interactions, potentially leading to a more stable or less stable complex.

A hypothetical MD simulation study comparing Butopamine and Butopamine-d4 binding to a beta-adrenergic receptor might reveal differences in the ligand's residence time in the binding pocket or subtle shifts in its orientation. These differences, though small, could translate to altered pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies Incorporating Isotopic Substitution

Quantitative Structure-Activity Relationship (QSAR) models are computational models that aim to correlate the chemical structure of compounds with their biological activity. researchgate.net The inclusion of isotopic substitution as a descriptor in QSAR studies is a growing area of interest. researchgate.netscispace.com Bioisosterism, a key concept in drug design, is an integral part of QSAR, and deuteration can be considered a form of non-classical bioisosterism. scispace.com

QSAR models can be developed to predict the activity of a series of compounds, and by incorporating descriptors that account for the presence and position of deuterium, these models can help in the design of novel deuterated drugs. researchgate.netresearchgate.net For a compound like Butopamine-d4, a QSAR study could involve synthesizing a series of analogs with deuterium at various positions and then correlating the observed biological activity with physicochemical properties and structural features.

A well-constructed QSAR model could predict the optimal positions for deuteration to achieve desired properties, such as increased metabolic stability or enhanced receptor affinity. These models rely on statistical methods to establish a robust relationship between structure and activity, which can then be used to prioritize the synthesis of the most promising candidates. researchgate.net

Table 1: Hypothetical QSAR Descriptors for Deuterated Compounds

| Descriptor Category | Example Descriptors | Relevance to Deuteration |

| Topological | Molecular Connectivity Indices, Wiener Index | Can be subtly altered by the change in atomic mass. |

| Electronic | Partial Charges, Dipole Moment | Generally minor changes, but can influence polar interactions. |

| Quantum Chemical | HOMO/LUMO Energies, Bond Strengths | C-D bonds have different vibrational energies than C-H bonds. |

| Isotopic | Number of Deuterium Atoms, Position of Deuteration | Directly accounts for the isotopic substitution. |

Rational Design of Deuterated Probes for Enhanced Research Utility

The deliberate incorporation of deuterium into molecules can lead to the creation of powerful research tools. scispace.com Deuterated compounds, such as this compound, can serve as metabolic or pharmacokinetic probes. scispace.com Depending on the location of the deuterium atoms, the deuteration can be metabolically "silent," allowing the compound to be used as a tracer, or it can alter the metabolism of the compound, providing insights into metabolic pathways. scispace.com

The rational design of these probes involves identifying the sites of metabolism on the parent molecule. Computational tools, such as molecular docking and metabolic prediction software, can be used to predict which parts of the molecule are most susceptible to enzymatic modification. plos.org By placing deuterium at these "hot spots," researchers can slow down metabolism, a phenomenon known as the kinetic isotope effect.

This approach has been successfully applied to various drug candidates to improve their pharmacokinetic profiles. acs.org For Butopamine, computational analysis could identify specific hydrogen atoms that are likely to be abstracted by metabolic enzymes. Replacing these hydrogens with deuterium would be a rational strategy to create a more stable version of the molecule for research purposes.

Prediction of Isotope Effects on Binding and Metabolism

A key application of computational modeling in deuterated drug research is the prediction of isotope effects. researchgate.net The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In drug metabolism, a significant KIE can lead to a slower rate of clearance and a longer half-life for the deuterated drug. researchgate.net

Computational methods, including quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the transition state of a metabolic reaction and predict the magnitude of the KIE. These predictions can help to determine whether deuteration at a particular position is likely to have a meaningful impact on the drug's pharmacokinetics. plos.org

Advanced Research Techniques and Future Directions for Deuterated Chemical Probes in Complex Biological Systems

Integration of Chemical Biology and Synthetic Biology Approaches

The convergence of chemical biology and synthetic biology offers a powerful paradigm for creating novel molecular tools and engineered biological systems to probe and manipulate cellular processes. frontiersin.org Chemical biology provides the methods to design and synthesize molecules with specific functions, while synthetic biology offers the means to engineer organisms to produce these molecules or to create novel pathways that respond to them. frontiersin.org

Deuterated compounds are central to this integration. The development of probes like Butopamine-d4 Hydrochloride is a classic chemical biology endeavor. Future applications could involve synthetic biology approaches to expand the chemical diversity of such probes. For instance, engineered microbial strains could be developed to perform specific deuteration reactions on precursor molecules, potentially leading to more efficient and scalable production of complex SIL compounds. This approach, sometimes termed mutasynthesis, involves feeding synthetic, deuterated intermediates to microorganisms engineered with specific biosynthetic pathways.

Furthermore, the creation of "pseudonatural products" combines fragments of natural products in novel ways to explore new chemical space and biological activity. escholarship.org A deuterated fragment, derived from a molecule like Butopamine, could be incorporated into such a design, creating a unique probe for exploring biological systems with the added benefit of a stable isotope tag for tracing and quantification. escholarship.org This integration allows for the generation of highly specific tools to dissect complex biological functions with precision. mpg.de

Novel Applications in Systems Pharmacology and Network Analysis

Systems pharmacology represents a departure from the traditional "one drug, one target" model, instead viewing drug action as a perturbation of complex biological networks. nih.govnih.gov It integrates experimental data with computational modeling to understand the multifaceted effects of a compound, including therapeutic efficacy and off-target interactions, across multiple biological scales. nih.govnih.gov Network analysis is a core component of this approach, mapping the intricate web of interactions between drugs, proteins, genes, and metabolic pathways. nih.gov

Deuterated probes like this compound are critical for generating the high-quality quantitative data required for robust systems pharmacology models. In any study aiming to model the effects of Butopamine, precise measurement of its concentration in tissues and fluids over time is essential. This compound serves as the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, ensuring the accuracy of the pharmacokinetic data that feeds into the network models.

By enabling precise quantification, these deuterated standards help in:

Building Accurate Pharmacokinetic/Pharmacodynamic (PK/PD) Models: These models are foundational to understanding the relationship between drug concentration and its effect on the biological network.

Identifying Multi-Target Effects: Systems pharmacology seeks to understand how a drug interacts with multiple targets. the-innovation.org Accurate quantification helps correlate drug concentration with a wide range of downstream effects measured by "omics" technologies (e.g., proteomics, metabolomics), helping to build comprehensive interaction networks. nih.govthe-innovation.org

Elucidating Mechanisms of Action: By tracking the parent compound accurately, researchers can more reliably link its presence to changes in complex signaling or metabolic networks, thereby clarifying its mechanism of action on a systems level. marketgrowthreports.com

The use of deuterated probes in this context moves beyond simple quantification and becomes an enabling technology for a more holistic and predictive understanding of drug action in complex diseases. nih.gov

Table 1: Comparison of Traditional and Systems Pharmacology Approaches

| Feature | Traditional Pharmacology | Systems Pharmacology |

|---|---|---|

| Core Principle | Focus on a single drug-target interaction (e.g., receptor binding). | Analyzes drug effects across an entire network of interacting biological components. nih.govnih.gov |

| Methodology | Primarily in vitro and in vivo assays measuring direct target engagement and physiological response. | Integrates multi-omics data (genomics, proteomics, metabolomics) with computational network modeling. nih.gov |

| Goal | Characterize the efficacy and safety of a drug based on its primary mechanism. | To understand and predict both therapeutic and adverse effects by analyzing perturbations to the entire system. nih.gov |

| Role of Deuterated Probes | Used as internal standards for basic pharmacokinetic studies. | Essential for generating highly accurate quantitative data needed to build and validate complex network models. |

Development of Advanced Imaging Modalities Incorporating Deuterium

Visualizing metabolic and pharmacologic processes directly within living tissues offers profound insights into biology and disease. The presence of deuterium in a molecule provides a unique and powerful signal for several cutting-edge imaging techniques that are non-invasive and provide spatial and temporal information. nih.gov

Deuterium Metabolic Imaging (DMI): This emerging MRI-based technique allows for the non-invasive, 3D mapping of metabolism in vivo. By administering a deuterated substrate, such as D-glucose, researchers can track its conversion into downstream metabolites like lactate in real-time. frontiersin.orgnih.govbohrium.com While typically used for metabolic tracers, the methodology could be adapted to visualize the distribution of a deuterated drug like this compound in specific organs, providing invaluable spatial pharmacokinetic data that is unobtainable through traditional blood draws. mpg.de

Stimulated Raman Scattering (SRS) Microscopy: SRS is a vibrational imaging technique that offers subcellular resolution. amegroups.org It detects the unique vibrational frequency of chemical bonds. The carbon-deuterium (C-D) bond vibrates in a "silent" region of the cellular Raman spectrum, where no endogenous molecules produce a signal. nih.govpnas.org This makes deuterium an ideal biorthogonal tag. spiedigitallibrary.org By introducing a deuterated molecule like this compound, researchers could potentially visualize its uptake and distribution within specific cells or even subcellular compartments with high specificity and sensitivity, providing a window into its cellular-level pharmacology. nih.govspiedigitallibrary.orgacs.org

Mass Spectrometry Imaging (MSI): Techniques like Multi-Isotope Imaging Mass Spectrometry (MIMS) and MALDI-MSI can map the spatial distribution of molecules, including stable isotope-labeled compounds, directly in tissue slices. escholarship.orgnih.gov MSI could be used to determine the precise location of this compound and its metabolites within a complex tissue microenvironment, correlating its presence with specific cell types or pathological features. nih.govthe-innovation.orgacs.org

Table 2: Advanced Imaging Modalities for Deuterated Probes

| Imaging Modality | Principle | Key Advantage for Deuterated Probes | Resolution |

|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) | Magnetic Resonance Imaging (MRI) tuned to detect the deuterium signal. | Non-invasive, whole-organism 3D mapping of deuterated compounds and their metabolites. mpg.denih.gov | Millimeter |

| Stimulated Raman Scattering (SRS) Microscopy | Nonlinear optical microscopy that detects the unique vibrational frequency of the C-D bond. amegroups.orgpnas.org | High chemical specificity in a background-free spectral region; live-cell and subcellular resolution. nih.govspiedigitallibrary.org | Sub-micrometer |

| Mass Spectrometry Imaging (MSI) | Scans a tissue surface with a laser or ion beam to generate a map of molecular masses. nih.govacs.org | High sensitivity and ability to distinguish the labeled compound from its unlabeled form and metabolites. escholarship.orgthe-innovation.org | Micrometer to Sub-micrometer |

Expanding the Scope of Stable Isotope Labeling to New Biological Targets and Pathways

The fundamental utility of stable isotope labeling is its ability to trace the fate of a molecule through a biological system without altering its fundamental chemical properties. escholarship.org While this compound's role as an internal standard is well-established, its utility as a tracer can be expanded to investigate new biological questions related to adrenergic signaling.

Deuteration provides a "heavy" tag that allows a molecule to be distinguished from its endogenous, unlabeled counterparts by mass spectrometry. acs.org This enables several advanced research applications:

Metabolic Fate Analysis: By administering this compound, researchers can track its metabolic transformation with high confidence. All metabolites derived from the drug will retain the deuterium label (unless the label is on a metabolically labile position), allowing for their unambiguous identification in complex biological matrices.

Pathway Flux Analysis: In studies of catecholamine pathways, this compound can be used to probe the activity of enzymes involved in its metabolism, providing insights into the flux and regulation of these pathways under various physiological or pathological conditions.

Target Engagement and Occupancy: Advanced MS-based methods can be used to quantify the amount of a labeled drug bound to its target protein in tissue samples. Using this compound could help quantify target engagement at the β-adrenergic receptor, providing crucial information for drug development and dose selection.

Protein Turnover Studies: While more common for labeled amino acids, deuterated ligands can be used in protocols to measure changes in the stability and turnover of their target proteins. pnas.org

The use of deuterated probes like this compound allows for a more dynamic and quantitative investigation of biological pathways, moving beyond static measurements to understand the flow and transformation of molecules within the cellular machinery.

Collaborative Research Frameworks for Accelerating Deuterated Compound Applications

The development and application of specialized chemical probes, including deuterated compounds, often require a breadth of expertise and resources that exceeds the capacity of a single research group. researchgate.net Recognizing this, several collaborative frameworks and open-science initiatives have emerged to accelerate progress in chemical biology and drug discovery. tandfonline.comcancer.gov

These collaborative models are crucial for compounds like this compound for several reasons:

Synthesis and Availability: The synthesis of isotopically labeled compounds can be complex and expensive. Collaborative consortia and public-private partnerships can support the production and distribution of these valuable reagents to the broader research community. marketgrowthreports.commerckgroup.com

High-Throughput Screening: Institutions like the Chemical Biology Consortium Sweden (CBCS) and EU-OPENSCREEN provide open access to high-throughput screening platforms. tandfonline.comcbcs.se A deuterated probe could be used in such screens as a tool to identify new binding partners or modulators of its target pathway.

Probe Validation and Characterization: Open science initiatives, such as the Structural Genomics Consortium (SGC) and the Chemical Probes Portal, establish rigorous standards for what constitutes a high-quality chemical probe. researchgate.netcrick.ac.uk They collaboratively validate probes and make the data publicly available, ensuring that researchers use reliable tools. tandfonline.com

Public-Private Partnerships: There is a growing trend of partnerships between pharmaceutical companies, academic institutions, and government bodies to advance drug discovery, including the development of deuterated drugs. growthmarketreports.comresearchgate.net These collaborations pool resources and expertise, driving innovation in areas like improving the pharmacokinetic properties of drugs through deuteration. marketgrowthreports.com

The development and sophisticated application of probes like this compound are significantly enhanced by such collaborative ecosystems, which foster innovation, ensure quality, and democratize access to critical research tools. cancer.govcbcs.se

Q & A

Q. How can researchers validate this compound’s isotopic integrity in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.